Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 2378501-27-8
VCID: VC4538258
InChI: InChI=1S/C12H15NO5/c1-4-17-11-6-8(3)9(12(14)18-5-2)7-10(11)13(15)16/h6-7H,4-5H2,1-3H3
SMILES: CCOC1=C(C=C(C(=C1)C)C(=O)OCC)[N+](=O)[O-]
Molecular Formula: C12H15NO5
Molecular Weight: 253.254

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

CAS No.: 2378501-27-8

Cat. No.: VC4538258

Molecular Formula: C12H15NO5

Molecular Weight: 253.254

* For research use only. Not for human or veterinary use.

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate - 2378501-27-8

Specification

CAS No. 2378501-27-8
Molecular Formula C12H15NO5
Molecular Weight 253.254
IUPAC Name ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
Standard InChI InChI=1S/C12H15NO5/c1-4-17-11-6-8(3)9(12(14)18-5-2)7-10(11)13(15)16/h6-7H,4-5H2,1-3H3
Standard InChI Key RLJCBUNZPBXKFQ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C)C(=O)OCC)[N+](=O)[O-]

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of ethyl 4-ethoxy-2-methyl-5-nitrobenzoate typically involves sequential functionalization of a benzoic acid precursor. A patented method for related compounds (e.g., 4,5-bis(2-methoxyethoxy)-2-ethyl nitrobenzoate) outlines a two-step process :

  • Protection and Nitration:

    • The starting material, 4,5-dihydroxyethyl benzoate, is treated with a protective agent (e.g., ethyl chloroformate) in tetrahydrofuran (THF) under acidic conditions.

    • Nitration is achieved using concentrated nitric acid at 0–5°C, yielding a nitro-substituted intermediate .

  • Deprotection and Etherification:

    • The protective group is removed under basic conditions (e.g., sodium carbonate), followed by reaction with 1-chloro-2-ethyl methyl ether in the presence of potassium iodide as a catalyst .

For ethyl 4-ethoxy-2-methyl-5-nitrobenzoate, analogous steps likely apply, with modifications to introduce the methyl and ethoxy groups at specific positions. For example, esterification of 4-ethoxy-2-methyl-5-nitrobenzoic acid with ethanol under acidic conditions could yield the target compound .

Optimization and Yield

Reaction optimization focuses on temperature control and reagent stoichiometry. In one protocol, nitration at 0–5°C prevents side reactions, achieving yields >85% . Etherification steps require excess alkylating agents (e.g., 1-chloro-2-ethyl methyl ether) and prolonged reflux (2–3 hours) to ensure complete substitution . Purification via solvent extraction (ethyl acetate) and recrystallization (cyclohexane/isopropyl ether) enhances purity to >95% .

Physicochemical Properties

Physical Characteristics

  • Molecular Weight: 253.25 g/mol .

  • Density: 1.215 g/cm³ .

  • Boiling Point: Predicted 467.8°C .

  • Solubility: Slightly soluble in DMSO and ethyl acetate; insoluble in water .

  • Appearance: Yellow powder or oily liquid, depending on purification .

Stability and Reactivity

The compound is stable at room temperature but degrades under strong acidic or basic conditions. The nitro group confers electrophilic reactivity, enabling participation in reduction and nucleophilic substitution reactions .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate serves as a precursor in synthesizing tyrosine kinase inhibitors, such as Erlotinib derivatives . For example, it is utilized in the preparation of 4-(indol-3-yl)quinazolines, which target epidermal growth factor receptors (EGFR) in cancer therapy .

Future Research Directions

  • Synthetic Methodology: Developing greener catalysts (e.g., biocatalysts) to improve yield and reduce waste .

  • Biological Evaluation: Screening for anticancer, antimicrobial, or anti-inflammatory properties .

  • Structural Modifications: Exploring substituent effects on solubility and bioactivity .

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